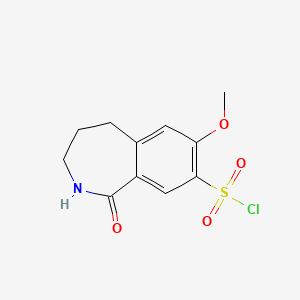

7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride

Description

Properties

IUPAC Name |

7-methoxy-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c1-17-9-5-7-3-2-4-13-11(14)8(7)6-10(9)18(12,15)16/h5-6H,2-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDONKKBAGOMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCCNC2=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate then undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions with ethylene glycol and reduction steps lead to the formation of the desired compound .

Chemical Reactions Analysis

7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: This compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tetrahydrobenzazepine derivatives, which exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison with three closely related analogs:

Table 1: Structural and Functional Comparison of Tetrahydrobenzazepine Derivatives

*Note: The molecular formula C₉H₁₁ClN₂O for the second compound likely omits sulfur and oxygen from the sulfonyl chloride group, suggesting a possible error in the source data .

Structural and Electronic Differences

Substituent Effects :

- Methoxy vs. Chloro : The methoxy group in the primary compound is electron-donating, enhancing ring stability and directing electrophilic substitution. In contrast, chloro substituents (e.g., in and ) are electron-withdrawing, increasing electrophilicity at adjacent positions.

- Sulfonyl Chloride Position : The sulfonyl chloride at C8 in the primary compound facilitates reactions with amines or alcohols to form sulfonamides or sulfonate esters. Derivatives with alternate substituents (e.g., hydroxyl in ) lack this reactivity.

Ring Numbering and Stereochemistry :

- The 2-benzazepine core in the primary compound differs from the 1-benzazepine () and 3-benzazepine () analogs, altering spatial arrangement and interaction with biological targets.

- The (5R) configuration in highlights the role of stereochemistry in biological activity, a feature absent in the primary compound.

Functional and Application-Based Differences

Reactivity in Synthesis :

- The primary compound’s sulfonyl chloride group enables rapid conjugation with nucleophiles, making it superior for synthesizing sulfonamide drugs. In contrast, the hydrochloride salt in is tailored for solubility and crystallinity in pharmaceutical formulations.

Commercial Availability :

- The primary compound is marketed as a synthesis intermediate (€376.00/50 mg), whereas analogs like are rare and likely restricted to research use .

Biological Activity

7-Methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride is a compound belonging to the benzazepine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride is , with a molecular weight of approximately 270.74 g/mol. The compound features a sulfonyl chloride functional group which is known to enhance reactivity and biological activity.

Antitumor Activity

Recent studies have indicated that compounds within the tetrahydroisoquinoline (THIQ) framework can exhibit significant antitumor properties. For instance, derivatives of THIQ have shown promising results in inhibiting various cancer cell lines. In vitro assays demonstrated that 7-methoxy-1-oxo derivatives exhibited cytotoxic effects against human cancer cell lines, suggesting potential as anticancer agents .

Antiviral Activity

The antiviral properties of benzazepine derivatives have also been explored. A study highlighted that certain modifications on the benzazepine structure could lead to effective inhibition of viral replication in vitro. Notably, compounds similar to 7-methoxy derivatives demonstrated activity against strains of coronaviruses and other viral pathogens .

Antiparasitic Activity

Research has shown that THIQ derivatives possess antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The low cytotoxicity towards mammalian cells coupled with effective antiparasitic action makes these compounds attractive for further development .

The exact mechanisms through which 7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride exerts its biological effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group may interact with various enzymes involved in cellular processes.

- Receptor Modulation : Benzazepines are known to interact with neurotransmitter receptors (e.g., dopamine receptors), potentially influencing neurochemical pathways.

- Cell Cycle Disruption : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression.

Case Studies and Research Findings

Q & A

Q. What are the critical considerations for synthesizing 7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride with high purity?

Synthesis requires precise control of cyclization and sulfonylation steps. The tetrahydrobenzazepine core is typically formed via acid- or base-catalyzed cyclization of a substituted precursor, followed by sulfonyl chloride introduction using chlorosulfonic acid or thionyl chloride under anhydrous conditions . Purity (≥95%) is achieved through iterative recrystallization in non-polar solvents (e.g., hexane/dichloromethane mixtures) and validated via HPLC with UV detection at 254 nm . Contaminants like unreacted intermediates are monitored using LC-MS to ensure stoichiometric balance.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined spectroscopic techniques are essential:

- NMR : - and -NMR confirm the benzazepine ring (δ 2.5–3.5 ppm for tetrahydro protons) and sulfonyl chloride group (δ 3.8–4.2 ppm for methoxy protons) .

- FT-IR : Peaks at 1360 cm (S=O asymmetric stretch) and 1170 cm (S-O-C linkage) verify sulfonyl chloride functionality .

- Elemental Analysis : Deviations >0.3% from theoretical CHClNOS suggest incomplete purification .

Q. What are the recommended storage conditions to maintain compound stability?

Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the sulfonyl chloride group. Stability studies show decomposition (>5%) occurs within 72 hours at room temperature in humid environments . Desiccants like silica gel are critical for long-term storage.

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during coupling reactions involving this sulfonyl chloride?

Discrepancies in coupling efficiency (e.g., with amines or alcohols) often arise from competing hydrolysis. Mitigation strategies include:

- Solvent Optimization : Use anhydrous THF or DMF with molecular sieves to suppress water .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution by stabilizing transition states .

- Kinetic Monitoring : Real-time -NMR (if fluorinated analogs are used) tracks reaction progress and identifies side products .

Q. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (K) with target proteins .

- Molecular Dynamics Simulations : Predict binding poses using force fields (e.g., AMBER) to identify key interactions (e.g., sulfonyl group with catalytic serine in proteases) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding, critical for structure-activity relationship (SAR) refinement .

Q. How can researchers design experiments to assess the compound’s potential as a protease inhibitor?

- Enzymatic Assays : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) to measure inhibition of trypsin-like proteases. IC values <1 μM indicate high potency .

- X-ray Crystallography : Co-crystallize the compound with the target enzyme to resolve binding modes at 2.0 Å resolution .

- Mutagenesis Studies : Replace catalytic residues (e.g., Ser195 in chymotrypsin) to confirm mechanistic dependency on sulfonyl chloride reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.